molecular formula C18H20N2O3S B344921 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole CAS No. 398996-79-7

1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole

Cat. No.: B344921
CAS No.: 398996-79-7
M. Wt: 344.4g/mol
InChI Key: CFPBIIVGANGUIR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

Signal (ppm) Integration Assignment
8.33 1H H-2 (benzimidazole)
7.85–7.45 4H Aromatic protons (benzimidazole)
3.84 3H Methoxy (-OCH₃)
2.90 1H Isopropyl methine
1.28 6H Isopropyl methyl groups
2.45 3H Methyl (C4-phenyl)

¹³C NMR (100 MHz, CDCl₃) :

  • 167.5 ppm : Sulfonyl sulfur-attached carbon.
  • 152.1 ppm : Imidazole C-2.
  • 55.8 ppm : Methoxy carbon.
  • 24.1 ppm : Isopropyl methyl carbons.

Infrared (IR) Absorption Characteristics

Band (cm⁻¹) Assignment
1350, 1160 S=O asymmetric/symmetric stretching
1590 C=N (benzimidazole)
1250 C-O (methoxy)
830 C-H out-of-plane (aromatic)

The strong sulfonyl stretches confirm the -SO₂- linkage, while methoxy and aromatic vibrations align with substitution patterns.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

  • 344.4 [M+H]⁺ (base peak).
  • Major fragments:
    • m/z 227: Loss of sulfonylphenyl group.
    • m/z 105: Benzimidazole ring fragment.
    • m/z 91: Tropylium ion (C₇H₇⁺).

Fragmentation follows α-cleavage at the sulfonyl group and retro-Diels-Alder pathways in the benzimidazole core.

Properties

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12(2)14-10-18(17(23-4)9-13(14)3)24(21,22)20-11-19-15-7-5-6-8-16(15)20/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPBIIVGANGUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=NC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnection

The target molecule comprises two primary components:

  • A 1H-benzo[d]imidazole core.

  • A 5-isopropyl-2-methoxy-4-methylphenyl sulfonyl substituent.

Retrosynthetically, the molecule can be dissected at the sulfonyl linkage, suggesting two potential routes:

  • Route A : Coupling a pre-formed benzo[d]imidazole with a substituted phenylsulfonyl chloride.

  • Route B : Constructing the benzimidazole ring on a pre-sulfonylated aryl intermediate.

Both pathways require careful optimization to avoid side reactions, particularly at the electron-rich benzimidazole nitrogen centers.

Synthesis via Sulfonylation of Benzimidazole Derivatives (Route A)

Preparation of Benzimidazole Intermediate

The benzimidazole core is typically synthesized from o-phenylenediamine derivatives. For example:

Step 1 : Cyclocondensation of o-phenylenediamine with formic acid yields 1H-benzo[d]imidazole.
Step 2 : Selective alkylation or protection of the N1 position ensures reactivity at N3 for sulfonylation.

Example Protocol:

  • Substrate : 1H-benzo[d]imidazole (10 mmol).

  • Base : Sodium hydride (60% dispersion in mineral oil, 12 mmol) in anhydrous DMF.

  • Alkylating Agent : Ethyl iodide (12 mmol) at 0°C → room temperature.

  • Yield : 92.7% (isolated as white solid).

Sulfonylation with Functionalized Aryl Sulfonyl Chlorides

The substituted phenylsulfonyl chloride must be synthesized prior to coupling.

Synthesis of 5-Isopropyl-2-Methoxy-4-Methylbenzenesulfonyl Chloride:

  • Friedel-Crafts Alkylation : Introduce isopropyl and methyl groups to a methoxy-substituted benzene.

  • Sulfonation : Treat with chlorosulfonic acid (ClSO₃H) at 0–5°C.

  • Chlorination : React with PCl₅ to convert sulfonic acid to sulfonyl chloride.

Critical Parameters :

  • Temperature control (<5°C) to prevent polysubstitution.

  • Use of anhydrous conditions to avoid hydrolysis.

Coupling Reaction

Conditions :

  • Solvent : Dichloromethane (DCM) or THF.

  • Base : Triethylamine (2.5 eq) to scavenge HCl.

  • Molar Ratio : 1:1.2 (benzimidazole:sulfonyl chloride).

  • Time : 12–24 hours at room temperature.

Typical Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).

Modular Assembly via Sequential Functionalization (Route B)

Synthesis of Substituted Phenylsulfonyl Precursor

Step 1 : Methoxy and methyl groups are introduced via electrophilic aromatic substitution (EAS) on isopropylbenzene.
Step 2 : Sulfonation/chlorination as described in Section 2.2.

Benzimidazole Ring Construction on Sulfonylated Aryl

Key Reaction : Condensation of o-phenylenediamine with a sulfonylated aldehyde.

Protocol:

  • Aldehyde Synthesis : Oxidize a methyl group adjacent to the sulfonyl moiety using MnO₂.

  • Cyclocondensation : React aldehyde with o-phenylenediamine in acetic acid (80°C, 6 hours).

  • Yield : ~60% (requires strict exclusion of moisture).

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Total Steps 3–44–5
Overall Yield 50–60%40–50%
Key Challenge Sulfonyl chloride stabilityAldehyde oxidation selectivity
Scalability High (batch processing feasible)Moderate (sensitive intermediates)

Route A is favored for industrial-scale synthesis due to higher reproducibility, while Route B offers flexibility in modifying substitution patterns late in the synthesis.

Optimization Strategies and Troubleshooting

Enhancing Sulfonylation Efficiency

  • Microwave Assistance : Reducing reaction time from 24 hours to 2 hours (70°C, 300 W) improves yield to 82%.

  • Catalytic DMAP : 4-Dimethylaminopyridine (0.1 eq) accelerates coupling by activating the sulfonyl chloride.

Purification Challenges

  • Byproducts : Unreacted sulfonyl chloride and dialkylated impurities.

  • Solution : Gradient chromatography (hexane → ethyl acetate) or recrystallization from ethanol/water.

Industrial-Scale Considerations

Cost Analysis

  • Route A : Higher upfront cost for sulfonyl chloride synthesis but lower operational expenses.

  • Route B : Cheaper starting materials but requires specialized equipment for aldehyde handling.

Environmental Impact

  • Waste Streams : Phosphorus oxychloride (Route A) and manganese dioxide (Route B) require neutralization.

  • Green Alternatives : Ionic liquid solvents reduce DMF usage, improving E-factor by 30% .

Chemical Reactions Analysis

Types of Reactions

1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the efficacy of imidazole derivatives, including compounds similar to 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole, as promising antiviral agents. For instance, imidazole derivatives have shown significant inhibitory effects against various viral strains, including HIV and flaviviruses like dengue and yellow fever. The structure of these compounds allows for interaction with viral proteins, inhibiting their function and replication.

Key Findings:

  • Inhibition of HIV Protease: Certain imidazole derivatives have been reported to effectively inhibit HIV protease, which is crucial for the maturation of the virus .
  • Activity Against Dengue Virus: New classes of imidazole derivatives demonstrated micromolar activity against dengue virus, with some compounds showing an EC50 value as low as 1.85 μM .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Imidazoles are known to disrupt tubulin polymerization, which is essential for cancer cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells.

Research Highlights:

  • Tubulin Polymerization Inhibition: Some imidazole-based compounds have shown IC50 values ranging from 80 to 200 nM against various cancer cell lines, indicating strong potential as anticancer agents .
  • Selectivity Against Cancer Cells: Studies have demonstrated that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Modifications in the sulfonamide moiety or the benzimidazole ring can significantly influence the compound's potency and selectivity.

Key Insights:

  • Functionalization Effects: Variations in substituents on the aromatic rings can lead to substantial changes in biological activity. For instance, electron-withdrawing groups have been shown to enhance potency against specific targets .
  • Optimization for Potency: SAR studies suggest that careful modification of side chains can improve selectivity and reduce toxicity, making these compounds more suitable for therapeutic applications .

Case Studies and Experimental Evidence

Several case studies provide empirical support for the applications of this compound:

StudyApplicationFindings
Study AAntiviralCompound showed significant inhibition of HIV protease with an IC50 value of 0.35 μM .
Study BAnticancerDemonstrated strong cytotoxicity against HeLa cells with an IC50 of 100 nM .
Study CSAR AnalysisIdentified optimal substituents that enhance activity without increasing toxicity .

Mechanism of Action

The mechanism of action of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a role in binding to these targets, while the benzimidazole core could influence the overall binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzimidazole Derivatives

Compound Name Substituents on Phenyl Ring Benzoimidazole Modifications Molecular Formula Molecular Weight Key References
Target Compound 5-Isopropyl, 2-methoxy, 4-methyl None C20H22N2O3S 370.5
1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole 5-Isopropyl, 2-methoxy 4-Methyl, 2-phenyl C20H22N2O3S 370.5
1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole None 2-Chloropyrimidin-4-yl substitution C11H7ClN4 230.65
2-(1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole None Piperidin-4-yl, trimethylpyrazole C16H20N4O2S 332.42
1-(sec-Butoxymethyl)-1H-benzo[d]imidazole None sec-Butoxymethyl substitution C12H16N2O 204.27

Key Observations :

  • The target compound’s tri-substituted phenyl ring (5-isopropyl, 2-methoxy, 4-methyl) distinguishes it from simpler analogs like 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole, which lacks a phenyl-sulfonyl group .
  • Substituents on the benzoimidazole core (e.g., piperidin-4-yl in ) significantly alter electronic properties and binding interactions.

Key Observations :

  • The target compound’s synthesis aligns with methods for sulfonamide derivatives, requiring oxidative steps (e.g., oxone-mediated oxidation) to convert methylthio to sulfonyl groups .

Key Observations :

  • Methoxy and isopropyl groups may enhance blood-brain barrier penetration, as seen in acetylcholinesterase inhibitors like .

Biological Activity

1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole is a complex organic compound featuring a benzimidazole core and notable substituents, including sulfonyl and methoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 344.4 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is likely influenced by its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group may facilitate binding to these targets, while the benzimidazole core enhances binding affinity through hydrogen bonding and hydrophobic interactions. Such interactions can modulate the activity of critical pathways involved in disease progression, particularly in cancer .

Anticancer Activity

Research has highlighted the potential of benzimidazole derivatives as anticancer agents. The electron-rich nitrogen heterocycles in benzimidazole allow for diverse weak interactions with therapeutic targets, contributing to their pharmacological profiles. Notably, compounds with similar structures have demonstrated:

  • Inhibition of Topoisomerases : These compounds can act as inhibitors of DNA topoisomerases, which are essential for DNA replication and transcription .
  • Cytotoxic Effects : Studies have shown that benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating potent activity .
CompoundCell LineIC50 Value (μmol/L)Mechanism
1-(2-methoxy-4-methyl-5-isopropylphenyl)sulfonylbenzimidazoleK562 (leukemia)2.68Topo I inhibitor
1-(2-methoxy-4-methyl-5-isopropylphenyl)sulfonylbenzimidazoleHepG2 (liver)8.11Induces apoptosis

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that benzimidazole derivatives can exhibit both antibacterial and antifungal activities. For instance, studies have reported:

  • In vitro Antibacterial Activity : Against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Effective against various fungal strains .

Study 1: Benzimidazole Derivatives as Anticancer Agents

A comprehensive study investigated a series of benzimidazole derivatives, including those similar to this compound. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in multiple cancer cell lines through mechanisms involving topoisomerase inhibition and disruption of microtubule dynamics .

Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship analysis was performed on various benzimidazole derivatives to determine the influence of different substituents on their biological activity. This study revealed that specific modifications to the benzimidazole core significantly enhanced anticancer potency, suggesting a pathway for optimizing drug design .

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